N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792322
InChI: InChI=1S/C11H18FN3/c1-14(2)6-7-15(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7,13H2,1-3H3
SMILES:
Molecular Formula: C11H18FN3
Molecular Weight: 211.28 g/mol

N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine

CAS No.:

Cat. No.: VC15792322

Molecular Formula: C11H18FN3

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine -

Specification

Molecular Formula C11H18FN3
Molecular Weight 211.28 g/mol
IUPAC Name 1-N-[2-(dimethylamino)ethyl]-2-fluoro-1-N-methylbenzene-1,4-diamine
Standard InChI InChI=1S/C11H18FN3/c1-14(2)6-7-15(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7,13H2,1-3H3
Standard InChI Key UEDLQMCHTVGONG-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN(C)C1=C(C=C(C=C1)N)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C11H18FN3, with a molecular weight of 211.28 g/mol. Its IUPAC name, 1-N-[2-(dimethylamino)ethyl]-2-fluoro-1-N-methylbenzene-1,4-diamine, reflects the presence of:

  • A benzene ring substituted with fluorine at the ortho position.

  • Two amine groups: one methylated and the other attached to a dimethylaminoethyl chain.

The fluorine atom increases electronegativity, potentially influencing binding interactions with biological targets, while the dimethylaminoethyl group enhances solubility and bioavailability .

Spectroscopic Data

  • ¹H NMR: Key signals include a singlet for the dimethylamino group (δ ~2.2–2.9 ppm) and aromatic protons influenced by fluorine’s electron-withdrawing effect (δ ~6.5–8.5 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z 211.28 corresponds to [M+H]⁺, with fragmentation patterns indicative of the dimethylaminoethyl side chain.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of N1-[2-(dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine likely involves multi-step functionalization of a benzene core:

Step 1: Nitro Reduction

A nitro precursor (e.g., 2-fluoro-4-nitro-N-methylaniline) is reduced using hydrogen gas and palladium on carbon (Pd/C) in methanol, yielding the corresponding diamine . For example, analogous reductions of nitro groups to amines achieve yields of ~46–50% under mild conditions .

Step 2: Alkylation

The primary amine is alkylated with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., potassium carbonate) to introduce the dimethylaminoethyl group . Microwave-assisted reactions at 140°C in dimethylacetamide (DMA) have been reported for similar compounds, improving reaction efficiency .

Challenges in Synthesis

  • Regioselectivity: Fluorine’s directing effects may complicate alkylation positioning.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) is often required to isolate the product .

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey Features
N1-Ethyl-2-methylbenzene-1,4-diamineC9H14N2Lacks fluorine; simpler alkyl chain
N1,N1-Diethyl-2-methylbenzene-1,4-diamineC11H18N2Bulkier diethyl substituents; lower polarity
AZD9291 Intermediate 3C25H29N7O3Complex indole-pyrimidine core; nitro and methoxy groups enhance potency

The target compound’s fluorine and dimethylaminoethyl groups distinguish it from simpler analogs, offering a balance of reactivity and bioavailability.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or molecular docking .

  • Optimization: Explore modifications to the dimethylaminoethyl chain to improve pharmacokinetics .

  • In Vivo Testing: Evaluate efficacy and toxicity in animal models of cancer .

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